molecular formula C21H42O10 B1192899 Hydroxy-PEG7-t-butyl ester

Hydroxy-PEG7-t-butyl ester

Cat. No.: B1192899
M. Wt: 454.56
InChI Key: MEUULGVIOWAYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG7-t-butyl ester is a PEG Linker.

Scientific Research Applications

PEG Conjugates in Biomedical Applications

Hydroxy-PEG7-t-butyl ester plays a significant role in biomedical applications, particularly in enhancing the efficacy and bioactivity of drugs. For instance, the conjugation of t-butyl esters of α4 integrin inhibitors with polyethylene glycol (PEG) derivatives has shown potent inhibition of α4 integrin, maintaining sustained levels and bioactivity in vivo after subcutaneous administration (Smith et al., 2013).

Hydrogels and Biomaterials

This compound contributes to the development of hydrogels and biomaterials. For example, it has been used in the fabrication of poly(tert-butyl acrylate) block copolymer films for bioconjugation, where local thermal activation of thin polymer films allowed for area-selective surface chemical modification (Duvigneau et al., 2008). Another study focused on the hydrolytic degradation of poly(ester urethane)s consisting of poly[(R)-3-hydroxybutyrate] and PEG, highlighting the role of this compound in the degradation process and its implications for biomedical applications (Loh et al., 2006).

Drug Delivery Systems

In the field of drug delivery, this compound is significant for enhancing the properties of drug carriers. A study demonstrated the use of a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based copolymer electrolyte, which included ester groups for the dynamic-reversible adsorption of lithium polysulfides in lithium-sulfur batteries, showcasing the utility of this compound in improving the efficacy of drug delivery systems (Cai et al., 2019).

Synthesis and Characterization of Polymers

This compound is also crucial in the synthesis and characterization of polymers. It's been used in the preparation of block copolymers, like in the study of the enzymatic degradation of PCL/PEG copolymers, highlighting its role in facilitating polymer synthesis (Wang et al., 2017).

Properties

Molecular Formula

C21H42O10

Molecular Weight

454.56

IUPAC Name

tert-butyl 1-hydroxy-3,6,9,12,15,18,21-heptaoxatetracosan-24-oate

InChI

InChI=1S/C21H42O10/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h22H,4-19H2,1-3H3

InChI Key

MEUULGVIOWAYGZ-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCO

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxy-PEG7-t-butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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